molecular formula C21H26N4O3 B5658808 (1S*,5R*)-6-[3-(3,5-dimethylisoxazol-4-yl)propanoyl]-3-(pyridin-3-ylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane

(1S*,5R*)-6-[3-(3,5-dimethylisoxazol-4-yl)propanoyl]-3-(pyridin-3-ylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane

Cat. No. B5658808
M. Wt: 382.5 g/mol
InChI Key: KOFPVJOKQRVWND-FUHWJXTLSA-N
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Description

The compound is part of a class of chemicals known for their potential in treating cognitive deficits associated with psychiatric or neurological conditions, such as schizophrenia and Alzheimer's disease. These compounds, specifically alpha 7 nicotinic acetylcholine receptor agonists, have been identified for their selective, potent properties and excellent pharmaceutical profiles, including high oral bioavailability and effective brain penetration, supporting the hypothesis of their therapeutic potential (O'Donnell et al., 2010).

Synthesis Analysis

The synthesis involves complex chemical reactions aimed at achieving high selectivity and potency. Research has detailed methodologies for synthesizing related structures, highlighting the importance of precise conditions for achieving the desired chemical properties and stereochemistry (Sato et al., 1983).

Molecular Structure Analysis

The molecular structure of compounds in this class has been studied extensively to understand their pharmacological potential. Crystal structure determinations and NMR spectroscopy are commonly used to study the conformational preferences of these compounds, which are crucial for their biological activity (Fernández et al., 1995).

Chemical Reactions and Properties

The chemical reactivity and properties are significant for understanding how these compounds interact with biological targets. Studies have explored their reactivity under various conditions, providing insights into their stability, reactivity, and interaction with receptors (Weigl et al., 2002).

Physical Properties Analysis

The physical properties, such as vaporization enthalpies and crystal packing, offer crucial information for the compound's formulation and delivery. Research has examined these aspects for similar compounds, shedding light on their behavior in different states and conditions (Lipkind et al., 2011).

Chemical Properties Analysis

The chemical properties, such as reactivity with various agents and stability under different conditions, are essential for the development of therapeutically effective drugs. Studies have detailed the synthetic routes and chemical transformations necessary for producing structurally related compounds with desired properties (Dotsenko et al., 2007).

properties

IUPAC Name

3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[(1S,5R)-3-(pyridine-3-carbonyl)-3,6-diazabicyclo[3.2.2]nonan-6-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O3/c1-14-19(15(2)28-23-14)7-8-20(26)25-12-16-5-6-18(25)13-24(11-16)21(27)17-4-3-9-22-10-17/h3-4,9-10,16,18H,5-8,11-13H2,1-2H3/t16-,18+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOFPVJOKQRVWND-FUHWJXTLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CCC(=O)N2CC3CCC2CN(C3)C(=O)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=NO1)C)CCC(=O)N2C[C@H]3CC[C@@H]2CN(C3)C(=O)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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